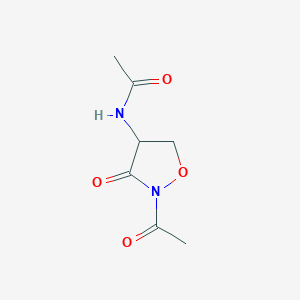
Ethylcyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylcyclooctane is an organic compound that belongs to the cycloalkane family. It is a colorless liquid that is insoluble in water and has a boiling point of 171°C. Ethylcyclooctane has been extensively studied for its potential applications in the field of organic chemistry due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of ethylcyclooctane is not well understood. However, it is believed to act as a non-polar solvent that can dissolve non-polar compounds. Ethylcyclooctane can also act as a reactant in various chemical reactions due to its unique structure.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of ethylcyclooctane. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethylcyclooctane in lab experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on ethylcyclooctane. One area of research could focus on the development of new synthetic methods for the production of ethylcyclooctane. Another area of research could focus on the application of ethylcyclooctane in the field of drug discovery and development. Additionally, research could be conducted on the potential use of ethylcyclooctane as a solvent in various industrial applications.
Synthesemethoden
The synthesis of ethylcyclooctane can be achieved through several methods. One of the most common methods is the catalytic hydrogenation of cyclooctene using palladium on carbon as a catalyst. This process results in the formation of ethylcyclooctane and hydrogen gas. Another method involves the reaction of cyclooctene with ethylmagnesium bromide in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
Ethylcyclooctane has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Ethylcyclooctane is also used as a solvent in the chemical industry due to its low toxicity and high boiling point.
Eigenschaften
CAS-Nummer |
13152-02-8 |
|---|---|
Produktname |
Ethylcyclooctane |
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
ethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-2-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
FBGUQAGGWLRXTP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCCCC1 |
Kanonische SMILES |
CCC1CCCCCCC1 |
Andere CAS-Nummern |
13152-02-8 |
Synonyme |
Ethylcyclooctane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



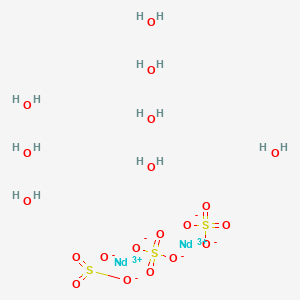
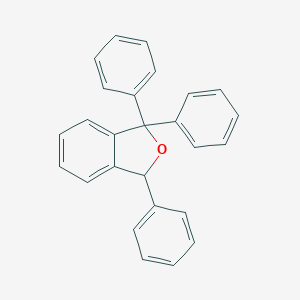
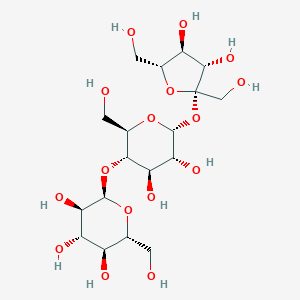

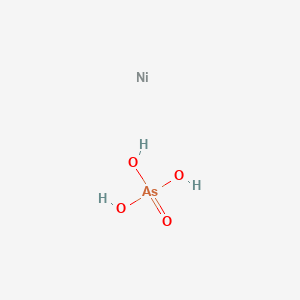

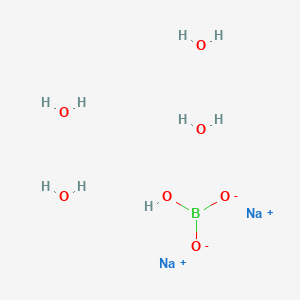
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
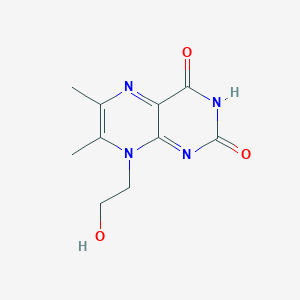
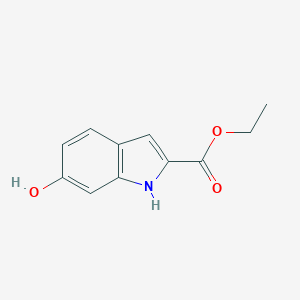
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
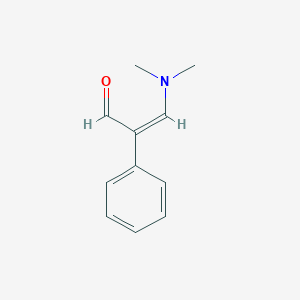
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
